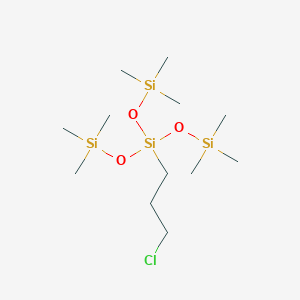

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane

Description

Properties

IUPAC Name |

3-chloropropyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33ClO3Si4/c1-17(2,3)14-20(12-10-11-13,15-18(4,5)6)16-19(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCHSBIWFYBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](CCCCl)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33ClO3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939380 | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18077-31-1 | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18077-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018077311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

As a silane compound, it is known to interact with various substrates, particularly those containing hydroxyl groups.

Mode of Action

3-Chloropropyltris(trimethylsiloxy)silane is a silane coupling agent. It is used to promote adhesion between dissimilar materials in a variety of settings, such as in coatings, adhesives, and sealants. The compound’s mode of action involves the formation of a durable bond with the substrate, typically through a condensation reaction with hydroxyl groups on the substrate surface.

Biochemical Pathways

The compound’s role as a coupling agent suggests it may influence the crosslinking and polymerization processes in certain materials.

Pharmacokinetics

As a silane compound, it is likely to have low bioavailability due to its large molecular size and hydrophobic nature.

Result of Action

The primary result of 3-Chloropropyltris(trimethylsiloxy)silane’s action is the formation of a strong, durable bond between different materials. This can enhance the performance of coatings, adhesives, and sealants by improving their adhesion to various substrates.

Action Environment

The action of 3-Chloropropyltris(trimethylsiloxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, the compound’s reactivity with hydroxyl groups can be affected by the moisture content of the environment. Additionally, the compound should be stored in a dry, room-temperature environment to maintain its stability.

Biological Activity

3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane (CAS Number: 18077-31-1) is a siloxane compound characterized by its complex structure, which includes multiple silyl groups and a chloropropyl moiety. This article provides a detailed overview of its biological activity based on available research findings.

- Molecular Formula : C12H33ClO3Si4

- Molecular Weight : 373.18 g/mol

- Physical State : Colorless to light yellow clear liquid

- Boiling Point : 181 °C at 100 mmHg

- Flash Point : 85 °C

The biological activity of siloxanes, including this compound, is often attributed to their ability to interact with biological membranes and proteins due to their amphiphilic nature. The presence of the chloropropyl group may enhance its reactivity and potential interaction with cellular components.

Biological Activity Overview

Research on the biological activity of this compound has focused on several key areas:

1. Toxicological Profile

The compound has been classified with hazard statements indicating potential skin and eye irritation (H315, H319). Its biological effects are primarily studied through in vitro assays that assess cytotoxicity and irritation potential.

2. Cellular Interaction Studies

Studies have shown that siloxanes can influence cell membrane integrity and permeability. For example:

- Cell Viability Assays : Research indicates varying degrees of cytotoxicity depending on concentration and exposure time. The compound exhibits significant cytotoxic effects at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

3. Antimicrobial Activity

Some studies suggest that siloxanes possess antimicrobial properties. The chloropropyl group may contribute to this effect by disrupting microbial cell membranes.

4. Environmental Impact

Research has also focused on the environmental persistence of siloxanes. Their stability in various conditions raises concerns regarding bioaccumulation and potential ecological toxicity.

Case Studies

Several case studies have investigated the biological activity of similar siloxane compounds:

- Study on Skin Irritation : A study conducted by [Chemical Safety Assessment] found that exposure to siloxanes can lead to significant skin irritation in dermal toxicity tests.

- Antimicrobial Efficacy : A comparative study highlighted the efficacy of chlorinated siloxanes against various bacterial strains, demonstrating a broad spectrum of activity.

Scientific Research Applications

Surface Modification

One of the primary applications of this compound is in surface modification processes. Its siloxane structure allows it to form stable coatings on various substrates, enhancing their hydrophobicity and chemical resistance. This property is particularly useful in:

- Coating Technologies : Used to create water-repellent surfaces on textiles and construction materials.

- Biomedical Applications : Coating medical devices to reduce biofouling and improve biocompatibility .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organosilicon compounds. Its reactivity allows for:

- Silanol Formation : The compound can be hydrolyzed to form silanols, which are key intermediates in the synthesis of silicone polymers.

- Functionalization Reactions : It can undergo reactions with amines or other nucleophiles to introduce functional groups into siloxane chains .

Polymer Production

In material science, 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane is utilized for producing silicone-based elastomers and resins. These materials exhibit:

- High Thermal Stability : Suitable for applications requiring durability under extreme temperatures.

- Flexibility and Elasticity : Ideal for sealants and adhesives used in construction and automotive industries .

Nanocomposite Development

Research has shown that incorporating this compound into nanocomposites can enhance mechanical properties and thermal stability. It acts as a coupling agent that improves the dispersion of nanoparticles within polymer matrices .

Case Study 1: Biomedical Device Coatings

A study investigated the use of this siloxane compound as a coating for catheters. Results indicated that catheters coated with this compound exhibited significantly reduced bacterial adhesion compared to uncoated devices. This application demonstrates its potential in reducing infection rates associated with medical devices .

Case Study 2: Water Repellent Textiles

Another study focused on applying this compound to cotton fabrics to impart water repellency. The treated fabrics showed a substantial increase in water contact angle measurements and maintained their properties after multiple wash cycles. This highlights its effectiveness in textile finishing applications .

Comparison with Similar Compounds

Comparison with Similar Trisiloxane Derivatives

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Key Differences and Research Findings :

Reactivity :

- The target compound ’s chloropropyl group enhances nucleophilic substitution reactivity, enabling covalent grafting onto substrates like silica or cellulose .

- Methacrylate/acrylate derivatives (e.g., 17096-07-0) exhibit photopolymerization activity, ideal for creating silicone-acrylate hybrids .

Functional Roles :

- Bis(TMS-oxy)trisiloxane (C₁₂H₃₆O₄Si₅) demonstrates antioxidant activity in plant essential oils (e.g., Alternanthera sessilis), scavenging free radicals at ~170 µg/mL, comparable to synthetic BHT .

- Chloropropyl derivatives lack reported bioactivity but are prioritized for industrial applications due to their chemical versatility .

Synthetic Accessibility :

- Methacrylate-functionalized trisiloxanes achieve >93% yield under mild conditions (80°C, 1 hour) using Dean-Stark distillation .

- The target compound requires stringent storage (sealed, dry) due to hydrolytic sensitivity, whereas bis(TMS-oxy) analogs are more stable .

Environmental and Safety Profiles :

- The target compound is classified as an irritant (Risk Code: Xi) with moderate environmental persistence (WGK Germany: 3) .

- Bis(TMS-oxy)trisiloxane is detected in distillery sludge and leachate, raising concerns about environmental accumulation .

Table 2: Antioxidant Activity Comparison

Preparation Methods

Step 1: Silanolate Preparation

Sodium methyl silanolate is synthesized by reacting methyl dichlorosilane with NaOH in toluene:

The silanolate solution is azeotropically dehydrated to eliminate water, critical for preventing hydrolysis during subsequent steps.

Step 2: Dichlorosilane Addition

Dimethyl dichlorosilane or chloropropyldimethylchlorosilane is added to the silanolate solution at 20–45°C:

The reaction requires a 2.1:1 molar ratio of silanolate to dichlorosilane to maximize yield.

Stepwise Assembly via Protective Group Chemistry

A modular approach builds the trisiloxane backbone incrementally, incorporating protective groups to avoid premature crosslinking:

-

Trimethylsilyl Protection : A silanol intermediate (e.g., 1,1,1,5,5,5-hexamethyltrisiloxane-3-ol) is treated with HMDS to install the trimethylsilyloxy group:

-

Chloropropyl Grafting : The protected silanol undergoes hydrosilylation with allyl chloride, as described in Section 1.

This method isolates intermediates, simplifying purification but increasing synthetic steps.

Solvent-Mediated Azeotropic Distillation

Both US3523131A and JP3427145B2 emphasize the role of toluene in azeotropic distillation. Water generated during silanolate formation or condensation is removed via reflux with toluene, shifting equilibrium toward product formation. Post-reaction, crude mixtures are washed with acidic water (1% HCl) to dissolve NaCl byproducts, followed by neutralization with kaolin and activated carbon.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Challenges and Optimization Strategies

-

Byproduct Formation : Excess dichlorosilane leads to oligomerization. Using a slight excess of silanolate (2.1:1 ratio) suppresses this.

-

Catalyst Cost : Ruthenium catalysts are expensive. Recent studies suggest iron-based alternatives as cost-effective substitutes.

-

Purification : Vacuum distillation (2–10 mm Hg) isolates the trisiloxane from low-boiling-point contaminants .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)trisiloxane?

Methodological Answer: Three optimized protocols are documented:

- Condition 1: 80°C, 1 hour, Dean-Stark tube, inert atmosphere. Reactants include methylacryloxypropyltrimethoxysilane and trifluoromethanesulfonic acid (yield: 93.7%, purity: 95+%) .

- Condition 2: Two-stage reaction (5–10°C, 1 hour; then 5–10°C, 1.5 hours) with hexamethyldisiloxane and concentrated HCl (yield: 93.1%, purity: 99.6%) .

- Condition 3: Low-temperature synthesis (–15 to 20°C) using acetic acid and sulfuric acid (yield: 83%, purity: 99.5%) . Key steps include controlled reagent addition, inert gas protection, and distillation to remove low-boiling byproducts.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze H, C, and Si NMR to confirm siloxane backbone and substituents (e.g., chloropropyl, trimethylsilyl groups) .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (CHClOSi) and fragmentation patterns .

- Fourier-Transform Infrared (FTIR): Identify Si–O–Si (1000–1100 cm), Si–CH (1250–1280 cm), and C–Cl (600–800 cm) stretches .

Q. What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust .

- Storage: Keep in airtight containers under inert gas (e.g., N) at –20°C to prevent hydrolysis .

- Emergency Protocols: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How do reaction parameters (temperature, catalyst) influence synthetic yield and purity?

Methodological Answer:

- Temperature: Higher temperatures (e.g., 80°C in Condition 1) accelerate siloxane equilibration but risk side reactions (e.g., chloropropyl group degradation). Lower temperatures (Condition 3) reduce byproducts but require longer reaction times .

- Catalysts: Acidic catalysts (e.g., HSO, CFSOH) enhance siloxane bond formation. However, excess acid may protonate chloropropyl groups, reducing reactivity .

- Validation: Use gas chromatography (GC) or HPLC to monitor intermediate formation and optimize quenching steps .

Q. How can discrepancies in reported synthetic yields (e.g., 83% vs. 93%) be resolved?

Methodological Answer:

- Byproduct Analysis: Characterize side products (e.g., cyclic siloxanes) via GC-MS to identify competing reactions (e.g., ring-opening vs. condensation) .

- Replication Studies: Reproduce protocols with strict control of moisture levels and catalyst stoichiometry. For example, trace water in Condition 3 may hydrolyze intermediates, lowering yield .

- Statistical Design: Employ factorial experiments to isolate variables (e.g., temperature, catalyst loading) and model yield-purity relationships .

Q. What strategies are effective for integrating this compound into UV-curable polymers?

Methodological Answer:

- Functionalization: Substitute the chloropropyl group with methacrylate (as in ’s analogous compound) to enable radical polymerization under UV light .

- Crosslinking Density: Adjust the siloxane-to-methacrylate ratio to balance flexibility and hardness in the final polymer. Use photo-DSC to optimize curing kinetics .

- Performance Testing: Evaluate adhesion, thermal stability, and hydrophobicity of cured films using ASTM standards (e.g., D3359 for tape adhesion) .

Q. How can computational modeling predict the reactivity of the chloropropyl group in siloxane networks?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for Si–O and C–Cl bonds to assess hydrolysis susceptibility .

- Molecular Dynamics (MD): Simulate siloxane chain mobility in solvent environments to design steric hindrance against nucleophilic attack .

- Validation: Correlate simulation results with experimental kinetics (e.g., Arrhenius plots of degradation rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.